molecular formula C13H15N3O2S B2744476 N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448077-35-7

N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2744476
CAS RN: 1448077-35-7
M. Wt: 277.34
InChI Key: WNRMGIVDXXKKDR-UHFFFAOYSA-N
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Description

“N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also includes a pyrazolo[5,1-b][1,3]oxazine ring and a carboxamide group .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For instance, N,N-Dimethylformamide (DMF) can react with thiophene to obtain 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. This intermediate can then react with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .


Molecular Structure Analysis

The molecular structure of “N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is complex, with several rings and functional groups. The structure of the target compounds can be identified through 1H NMR, 13C NMR, and HRMS spectra .


Chemical Reactions Analysis

Thiophene derivatives, including “N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide”, can undergo various chemical reactions. For instance, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as those related to the given chemical structure, are pivotal in medicinal chemistry due to their diverse biological activities. The synthesis of these compounds often involves complex reactions, offering insights into new synthetic methodologies and reaction mechanisms. For example, studies have demonstrated various approaches to synthesize pyrazole, pyrimidine, and triazine derivatives, showcasing the versatility and reactivity of thiophene and pyrazolo[1,3]oxazine frameworks (Ledenyova et al., 2018; Mohareb et al., 2004).

Biological Activities and Applications

Compounds with thiophene and pyrazolo[1,3]oxazine moieties have been evaluated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This reflects the potential of such heterocyclic compounds in developing new therapeutic agents. For instance, novel synthetic routes have led to compounds with significant activity against various bacterial and fungal strains (Sowmya et al., 2018; Rahmouni et al., 2016).

Mechanistic Insights and Chemical Interactions

Research into compounds similar to N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide often reveals intricate mechanistic details that enrich our understanding of chemical reactivity and interactions. Studies have elucidated reaction mechanisms and pathways, such as ANRORC rearrangements, showcasing the dynamic behavior of these heterocyclic systems under various conditions (Ledenyova et al., 2018).

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-13(14-5-4-10-3-1-8-19-10)11-9-12-16(15-11)6-2-7-18-12/h1,3,8-9H,2,4-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRMGIVDXXKKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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